molecular formula C17H26Cl2O2 B130031 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene CAS No. 146370-52-7

1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene

Cat. No. B130031
M. Wt: 333.3 g/mol
InChI Key: TXAVEVGYOGQVAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic compounds with specific substituents is a common theme in the research of novel materials with potential applications in various fields. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by reacting 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride, leading to a dimagnesiated compound that was characterized by various methods including NMR spectroscopy, which suggested the existence of oligomeric structures . Similarly, the synthesis of photoluminescent phenylene vinylene oligomers was performed using the Knoevenagel reaction, which is a method known for creating carbon-carbon double bonds in the presence of aldehydes and active methylene compounds .

Molecular Structure Analysis

The molecular structure of synthesized compounds can be elucidated using spectroscopic methods and, in some cases, X-ray crystallography. For example, the steric hindrance in 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was reflected in the 19F NMR spectroscopy, and the molecular structures of several derivatives were confirmed by X-ray crystallography, revealing unusually large bond angles around the phosphorus atoms . This kind of structural analysis is crucial for understanding the properties and reactivity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of synthesized compounds can be explored through various chemical reactions. For instance, the dimagnesiated compound mentioned earlier was characterized by reactions such as hydrolysis and halogenation . The study of tautomeric equilibria in functionalized 4-hydroxyquinolines through NMR spectroscopy and computational methods is another example of chemical reaction analysis, which provides insights into the stability and reactivity of different tautomeric forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are often related to their potential applications. The photoluminescent properties of phenylene vinylene oligomers were investigated in different states, including the liquid crystalline state and isotropic melt, as well as in blends with isotactic polypropylene, to control the emission characteristics of these dyes . Additionally, electrochemical measurements were carried out to investigate the redox properties of bis(phosphoryl) and bis(phosphonio) derivatives, which could be relevant for electronic applications . A comparison of monomers for the modified Gilch route to poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] revealed that the bis(bromomethyl) monomer provided higher yields and better molecular weight control than the bis(chloromethyl) monomer .

Scientific Research Applications

Polymer Synthesis

1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is a monomer used in synthesizing poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] (MEH-PPV), a conductive polymer. It is compared with its bromomethyl counterpart for efficacy in polymer synthesis. The bromomethyl monomer yields higher MEH–PPV with better molecular weights and polydispersities than the chloromethyl monomer (Sanford et al., 1999).

Impurity Removal in Polymer Synthesis

During the synthesis of this monomer, impurities with methylene bridges are formed but can be removed by double recrystallization. These impurities impact the thermal and luminescent properties of MEH-PPV, a fact utilized in enhancing these properties through controlled thermal treatment (Lin et al., 2006).

Electrochemical Research

The compound is used in electrochemical studies, such as the reduction of methoxychlor, a pesticide. This research provides insights into the electrochemical behavior and potential applications of similar organic compounds (McGuire & Peters, 2016).

Copolymer Synthesis

Research also extends to the synthesis and color tuning of new fluorene-based copolymers, indicating the versatility of this compound in creating various polymers with distinct properties (Cho et al., 2002).

Catalytic Reduction Studies

It is involved in catalytic reduction studies, particularly with methoxychlor, emphasizing its role in environmental pollutant reduction and potential applications in green chemistry (McGuire et al., 2016).

Polymer Morphology Studies

The monomer is utilized in the synthesis of polymers for morphological and optical studies, highlighting its significance in the development of advanced materials for various applications, including light-emitting devices (Carvalho et al., 2001).

properties

IUPAC Name

1,4-bis(chloromethyl)-2-(2-ethylhexoxy)-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26Cl2O2/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13H,4-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAVEVGYOGQVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1CCl)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147814-99-1
Record name Benzene, 1,4-bis(chloromethyl)-2-[(2-ethylhexyl)oxy]-5-methoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147814-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90401087
Record name 1,4-Bis(chloromethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene

CAS RN

146370-52-7
Record name 1,4-Bis(chloromethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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